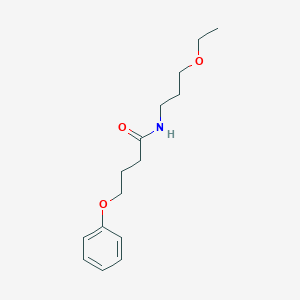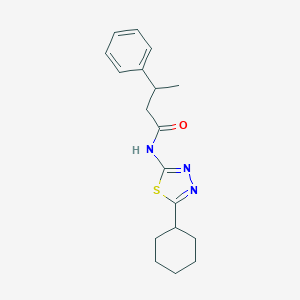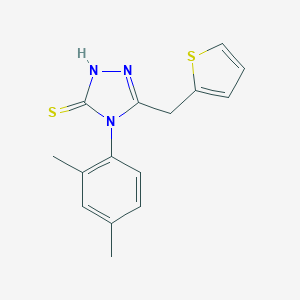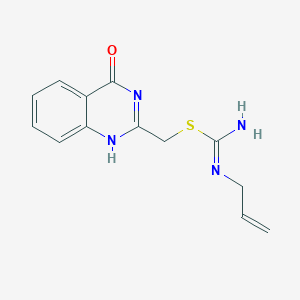![molecular formula C19H23ClN2S2 B216363 N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea, also known as BuChE-TU, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea inhibits BuChE by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, which is a neurotransmitter that is involved in memory and cognitive function. By inhibiting BuChE, N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea increases the levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BuChE, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to be highly selective for BuChE, making it a useful tool for studying the role of BuChE in neurological disorders. However, N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. One potential direction is to further explore its potential therapeutic applications for neurological disorders, such as Alzheimer's disease. Another direction is to investigate its anti-cancer properties and potential use in cancer treatment. Additionally, further research is needed to optimize the synthesis method and improve the solubility of N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea for use in lab experiments.
Métodos De Síntesis
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea can be synthesized through a multi-step process that involves the reaction of 4-butylaniline with 4-chlorobenzyl chloride to produce N-(4-butylphenyl)-4-chlorobenzylamine. This intermediate is then reacted with thiourea in the presence of a base to yield N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. The synthesis method has been optimized to produce high yields of pure N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been studied extensively for its potential therapeutic applications. It has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme that is involved in the breakdown of acetylcholine. N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been found to be a potent inhibitor of BuChE, making it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
Nombre del producto |
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea |
|---|---|
Fórmula molecular |
C19H23ClN2S2 |
Peso molecular |
379 g/mol |
Nombre IUPAC |
1-(4-butylphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea |
InChI |
InChI=1S/C19H23ClN2S2/c1-2-3-4-15-5-9-17(10-6-15)22-19(23)21-13-14-24-18-11-7-16(20)8-12-18/h5-12H,2-4,13-14H2,1H3,(H2,21,22,23) |
Clave InChI |
PMLYUHQMSOLSTI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)

![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
